N-Methylsulfonyl Nimesulide
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Overview
Description
N-Methylsulfonyl Nimesulide is a derivative of Nimesulide . Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that is administered orally or rectally twice daily for a variety of inflammation and pain states .
Synthesis Analysis
Nimesulide is a COX-2 selective drug with anti-inflammatory and analgesic properties. It has low gastrointestinal and renal toxicity . A study has reported the development and characterization of a nanocrystal formulation containing nimesulide .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N2O7S2 . The InChI is InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 . The molecular weight is 386.4 g/mol .
Chemical Reactions Analysis
Nimesulide blocks immunohaemolysis in vitro and has a direct effect on serum complement activity . This explains why the drug is also inhibitory on the inulin-induced haemolytic reaction .
Physical and Chemical Properties Analysis
Nimesulide is a poorly water-soluble compound . Its poor aqueous solubility poses bioavailability problems in-vivo . This could be overcome by the formation of inclusion complexes with β-cyclodextrin .
Scientific Research Applications
Voltammetric Analysis in Pharmaceuticals
Nimesulide has been studied for its electrochemical properties. Álvarez-Lueje et al. (1997) explored its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode. The research developed a method for determining nimesulide in pharmaceutical forms using differential pulse polarography, focusing on the nitro group reduction and methylsulfonamide group oxidation (Álvarez-Lueje et al., 1997).
Structural Characterization
Nimesulide analogues have been structurally characterized to understand their interactions and activity. Michaux et al. (2001) specifically examined an analogue of nimesulide for its inactivity towards cyclo-oxygenase-2 (Michaux et al., 2001).
Mitochondrial Impact and Toxicity Studies
Nimesulide's effects on mitochondrial activity and cell viability have been extensively researched. Mingatto et al. (2002) found that nimesulide can cause injury to isolated rat liver cells, primarily mediated by impairment of ATP production due to mitochondrial uncoupling (Mingatto et al., 2002).
Pharmaceutical Analysis and Pharmacokinetics
Maltese et al. (2004) developed a rapid method for quantifying nimesulide in biological mediums, enhancing the understanding of its pharmacokinetics (Maltese et al., 2004).
Nanocarrier Systems for Drug Delivery
Alves et al. (2007) explored the use of nanocarriers in semi-solid topical formulations for nimesulide, focusing on its skin penetration and distribution, which is crucial for topical drug delivery systems (Alves et al., 2007).
Radiosynthesis for PET Imaging
Wang et al. (2010) conducted a study on the radiosynthesis of carbon-11-labeled nimesulide analogs, proposing their use as potential PET tracers for imaging aromatase expression in breast cancer (Wang et al., 2010).
Anti-Inflammatory and Antihistaminic Activity
Berti et al. (1990) investigated the antihistaminic activity and anti-inflammatory properties of nimesulide in animal models, contributing to the understanding of its therapeutic potential (Berti et al., 1990).
Solid Dispersions for Improved Bioavailability
Wei et al. (2021) studied the improvement of solubility and bioavailability of nimesulide through mechanochemical complexation with various substances, highlighting the importance of solid dispersions in drug delivery (Wei et al., 2021).
Crystallographic Studies of Derivatives
Dey et al. (2015) conducted a structural study of nimesulide derivatives, analyzing their intermolecular interactions and supramolecular assembly, which is vital for understanding drug-receptor interactions (Dey et al., 2015).
Chemical Modifications for COX Inhibition
Pericherla et al. (2007) described the chemical modifications of nimesulide to understand its selectivity for COX-2 inhibition, an essential aspect in anti-inflammatory drug development (Pericherla et al., 2007).
Analytical Methods in Pharmaceutical Chemistry
Alekseev et al. (2011) developed a procedure for the rapid determination of nimesulide in human serum, contributing to analytical methods in pharmaceutical chemistry (Alekseev et al., 2011).
Mechanism of Action
Target of Action
Nimesulide Impurity F, also known as N-Methylsulfonyl Nimesulide, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Nimesulide Impurity F acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever . This results in the alleviation of these symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Nimesulide Impurity F is the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
After oral administration, Nimesulide Impurity F is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . Excretion of the unchanged drug in urine and feces is negligible . Nimesulide Impurity F is mainly cleared from the body by metabolic transformation .
Result of Action
The inhibition of COX-2 by Nimesulide Impurity F results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . The compound’s action can also result in milder effects on the gastrointestinal mucosa compared to non-selective NSAIDs .
Action Environment
The action, efficacy, and stability of Nimesulide Impurity F can be influenced by various environmental factors. For instance, light exposure can lead to the photodegradation of Nimesulide . Additionally, the compound’s action can be affected by individual health profiles and the specific nature of the medical condition . Therefore, its use should be guided by individual medical assessments and overall safety considerations .
Safety and Hazards
Nimesulide has been associated with hepatotoxicity . A systematic review and meta-analysis of studies found that nimesulide was significantly associated with hepatotoxicity . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTALLPFLVLCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-72-1 |
Source
|
Record name | N-Methylsulfonylnimesulide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLSULFONYLNIMESULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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